![molecular formula C9H14O2 B2991335 2,9-Dioxadispiro[2.0.44.33]undecane CAS No. 1160804-17-0](/img/structure/B2991335.png)
2,9-Dioxadispiro[2.0.44.33]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dioxadispiro[2.0.44.33]undecane, commonly known as DDO, is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DDO is a bicyclic ether that consists of two spirocyclic rings connected by a linear carbon chain. This compound has been the subject of numerous studies due to its potential as a building block for organic synthesis, as well as its potential as a drug candidate for various diseases.
Mecanismo De Acción
The exact mechanism of action of DDO is not yet fully understood. However, studies have shown that DDO has the ability to interact with various biological molecules, including enzymes and proteins. It is believed that DDO's unique structure allows it to bind to these molecules, altering their activity and function.
Biochemical and Physiological Effects
Studies have shown that DDO has various biochemical and physiological effects. DDO has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. DDO has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, DDO has been shown to have neuroprotective properties, which can help protect neurons from damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DDO in lab experiments is its unique structure, which allows it to be used as a building block for the synthesis of various compounds. Additionally, DDO has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using DDO in lab experiments is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are numerous future directions for research on DDO. One potential area of research is the development of new synthetic methods for DDO, which could lead to more cost-effective methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of DDO and its potential use as a drug candidate for various diseases. Finally, more research is needed to explore the potential applications of DDO in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, DDO is a unique compound that has the potential for various scientific research applications. Its unique structure makes it an ideal building block for organic synthesis, and its potential as a drug candidate for various diseases has been extensively studied. While there is still much to learn about the mechanism of action of DDO, its biochemical and physiological effects have been well documented. As research on DDO continues, it is likely that new applications and potential uses for this compound will be discovered.
Métodos De Síntesis
The synthesis of DDO involves a multistep process that requires careful attention to detail. The most common method for synthesizing DDO is through the reaction of 2,5-dioxabicyclo[2.2.1]heptane with 1,4-dibromobutane in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of DDO as a white solid with a high yield.
Aplicaciones Científicas De Investigación
DDO has been extensively studied for its potential use in organic synthesis. Due to its unique structure, DDO can be used as a building block for the synthesis of various compounds, including chiral compounds, which are essential for the pharmaceutical industry. DDO has also been studied for its potential use as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2,9-dioxadispiro[2.0.44.33]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-4-8(3-1)9(7-11-9)5-6-10-8/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAFGQYGCRKOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3(CCO2)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

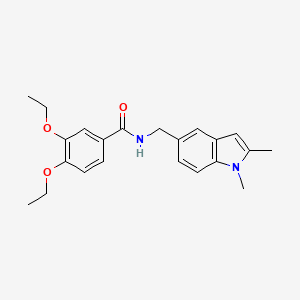
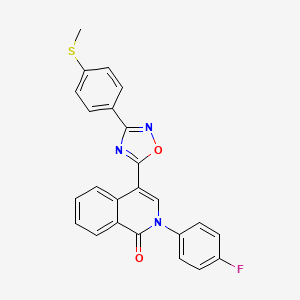
![ethyl 4-[(4-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2991255.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)
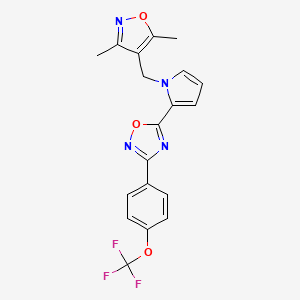
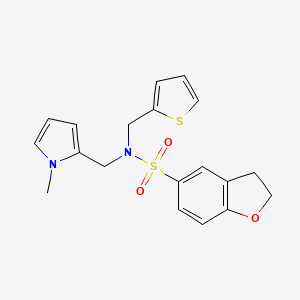
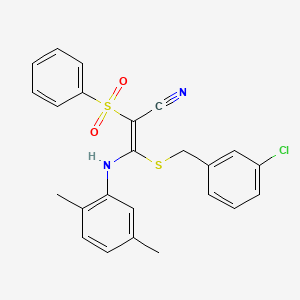
![Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2991264.png)
![2-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2991265.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline](/img/structure/B2991268.png)
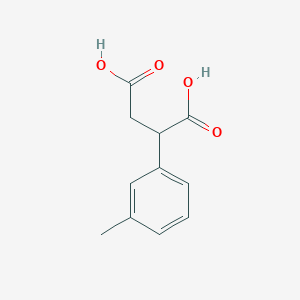
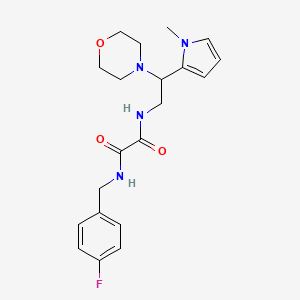
![N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2991274.png)